molecular formula C20H23N3O3S2 B2455895 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 690246-19-6

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B2455895
CAS No.: 690246-19-6
M. Wt: 417.54
InChI Key: BBJFCPSKEBZALA-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-tert-butylbenzenesulfonyl chloride with an amine, forming the sulfonamide linkage.

    Acetamide Linkage: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate using an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene ring or the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Biological Studies: Used to study enzyme inhibition and protein interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzothiazole ring may interact with DNA or proteins, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Benzothiazole: A core structure found in many biologically active compounds.

    Acetazolamide: A sulfonamide derivative used as a diuretic and anticonvulsant.

Uniqueness

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is unique due to its combination of a sulfonamide group with a benzothiazole ring, providing a multifaceted approach to interacting with biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFCPSKEBZALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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